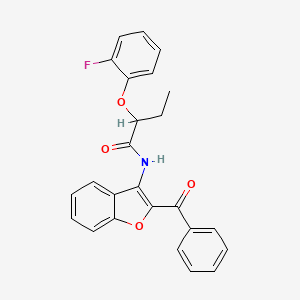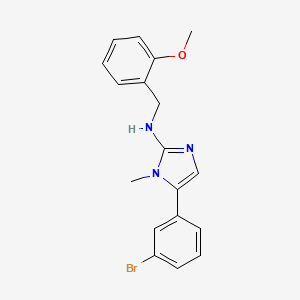![molecular formula C18H16N4O2S B11567705 2-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-methyl-1H-benzimidazole](/img/structure/B11567705.png)
2-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-methyl-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-methyl-1H-benzimidazole: is a complex organic compound with an intriguing structure. Let’s break it down:
-
Benzimidazole Core: : The compound features a benzimidazole ring, which consists of a fused benzene and imidazole ring system. Benzimidazoles are known for their diverse biological activities and are commonly found in pharmaceuticals and agrochemicals.
-
Functional Groups
2-Methoxyphenyl Group: This group contributes to the compound’s aromatic character and may influence its properties.
1,2,4-Oxadiazole Group: The oxadiazole ring is a five-membered heterocycle containing two nitrogen and three oxygen atoms. It often imparts bioactivity to molecules.
Thiol (Sulfanyl) Group: The sulfur atom in this group can participate in various chemical reactions.
Preparation Methods
Synthetic Routes:
-
Industrial Synthesis: : Unfortunately, specific industrial production methods for this compound are not widely documented. academic research provides insights into its synthesis.
-
Laboratory Synthesis
- One approach involves the condensation of 2-methoxybenzohydrazide with thiosemicarbazide, followed by cyclization to form the 1,2,4-oxadiazole ring.
- The benzimidazole core can be synthesized separately and then coupled with the oxadiazole moiety.
Reaction Conditions:
Cyclization: The cyclization step typically occurs under acidic conditions.
Coupling: The coupling reaction may involve base-catalyzed or metal-catalyzed processes.
Chemical Reactions Analysis
Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions can yield derivatives with modified functional groups or altered bioactivity.
Scientific Research Applications
Chemistry: Researchers explore its reactivity, stability, and potential as a building block for more complex molecules.
Biology: Investigating its effects on cellular processes, enzyme inhibition, or receptor binding.
Medicine: Potential as a drug candidate, especially considering its benzimidazole and oxadiazole moieties.
Industry: Applications in materials science, catalysis, or agrochemicals.
Mechanism of Action
Targets: The compound may interact with enzymes, receptors, or nucleic acids.
Pathways: It could affect cell signaling, metabolism, or DNA replication.
Comparison with Similar Compounds
Uniqueness: Highlight its distinct features compared to other benzimidazole derivatives.
Similar Compounds: Explore related molecules, such as benzimidazoles with different substituents or heterocycles.
Properties
Molecular Formula |
C18H16N4O2S |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
3-(2-methoxyphenyl)-5-[(6-methyl-1H-benzimidazol-2-yl)sulfanylmethyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C18H16N4O2S/c1-11-7-8-13-14(9-11)20-18(19-13)25-10-16-21-17(22-24-16)12-5-3-4-6-15(12)23-2/h3-9H,10H2,1-2H3,(H,19,20) |
InChI Key |
DQEDHBXCVRJHLD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)SCC3=NC(=NO3)C4=CC=CC=C4OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-fluorophenyl)-2-(5-methyl-2-oxopyridin-1(2H)-yl)-3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propane-1,3-dione](/img/structure/B11567623.png)

![(2E)-N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-(5-phenylfuran-2-yl)prop-2-enamide](/img/structure/B11567635.png)
![N-(2-chlorophenyl)-6-(4-ethoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11567646.png)
![2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methyl-5-pentylpyrimidin-4(3H)-one](/img/structure/B11567652.png)
![N-(3,4-dimethylphenyl)-6-(4-fluorophenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11567654.png)

![1-(4-chlorophenyl)-6-(4-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11567667.png)
![N-(3-Chlorophenyl)-N-({N'-[(E)-[2-(heptyloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11567670.png)

![2-(3-chlorophenyl)-N-[(1E,2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]-1,3-benzoxazol-5-amine](/img/structure/B11567678.png)
![1-(4-Hydroxy-3-methoxyphenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11567679.png)
![1-(4-Fluorophenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11567683.png)
![N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11567690.png)
